رد فعل الشرط

1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.2 rt; 6 h, reflux

2.1 Reagents: Salicylic acid , tert-Butyl hydroperoxide , Selenium dioxide Solvents: Dichloromethane , Water ; 2 d, rt

2.2 Reagents: Sodium borohydride Solvents: Ethanol , Water ; overnight, 0 °C

3.1 Reagents: Lithium diisopropylamide , Cuprous iodide Solvents: Tetrahydrofuran , Hexane ; -110 °C; 2 h, -110 °C → -30 °C

3.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ; 1 h, -30 °C

3.3 Reagents: Ammonium chloride Solvents: Water ; -30 °C → rt

4.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 2 h, rt

4.2 Reagents: Sodium sulfate Solvents: Water ; rt

5.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Diethyl ether , Acetonitrile ; 0 °C; 1 h, rt

6.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C

6.2 0 °C; 2 h, 100 °C

7.1 Reagents: Sodium cyanide , Water Solvents: Dimethyl sulfoxide ; 6 h, 145 °C

8.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 2 h, rt

8.2 Reagents: Sodium sulfate Solvents: Water ; rt

9.1 Solvents: tert-Butyl methyl ether , Water ; 9 h, 0 °C

10.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane , Water ; 1 h, rt

11.1 Solvents: Acetone , Water ; 0 °C; 30 min, rt

المراجع

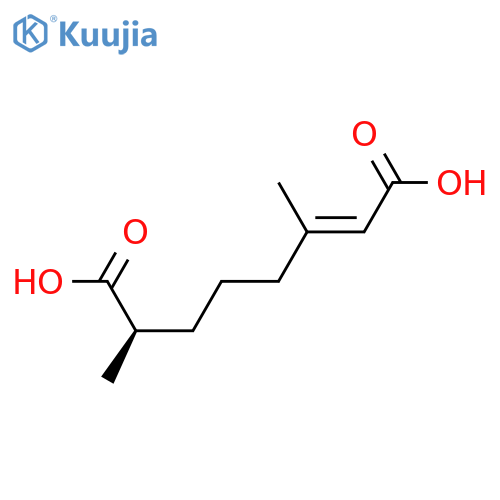

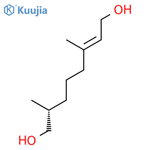

Asymmetric synthesis of (E)- and (Z)-3,7-dimethyl-2-octene-1,8-diol and callosobruchusic acid

Nanda, S.; et al,

Tetrahedron: Asymmetry,

2004,

15(6),

963-970